Antifungal Activity vs. Fusarium graminearum
While the parent compound 1,5-dimethyl-1H-pyrazole-4-carbohydrazide serves as a core scaffold, a series of structurally optimized pyrazole-4-carbohydrazide derivatives exhibited potent antifungal activity against Fusarium graminearum in vitro. The most active derivatives (7d, 7l, 7t, 7x) demonstrated EC₅₀ values ranging from 0.46 to 0.56 µg/mL, which are directly comparable to the commercial fungicide carbendazim (EC₅₀ = 0.43 µg/mL) [1]. This establishes a class-level benchmark for the antifungal potential of derivatives derived from this specific scaffold.
| Evidence Dimension | Antifungal EC₅₀ |
|---|---|
| Target Compound Data | 0.46–0.56 µg/mL (for optimized derivatives 7d, 7l, 7t, 7x) |
| Comparator Or Baseline | Carbendazim: 0.43 µg/mL |
| Quantified Difference | ≤1.3-fold difference in EC₅₀ |
| Conditions | In vitro bioassay against Fusarium graminearum |
Why This Matters
Quantifies the class-leading antifungal potential of derivatives built from this scaffold, justifying its selection over other heterocyclic cores for SDH inhibitor development.
- [1] Jiao, J., Chen, M., Sun, S., Si, W., Wang, X., Ding, W., Fu, X., Wang, A., & Yang, C. (2021). Synthesis, Bioactivity Evaluation, 3D-QSAR, and Molecular Docking of Novel Pyrazole-4-carbohydrazides as Potential Fungicides Targeting Succinate Dehydrogenase. Chinese Journal of Chemistry, 39(1), 153-161. doi:10.1002/cjoc.202000438 View Source
